molecular formula C22H16Br2 B152243 (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene CAS No. 86631-56-3

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Cat. No.: B152243
CAS No.: 86631-56-3
M. Wt: 440.2 g/mol
InChI Key: VUUUEDHFRJQSSY-UHFFFAOYSA-N
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Description

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound features two bromomethyl groups attached to a naphthalene backbone. Naphthalene derivatives are known for their aromatic properties and are used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene typically involves the bromination of naphthalene derivatives. A common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles in polar solvents (e.g., water, ethanol) at room temperature or slightly elevated temperatures.

    Oxidation: Strong oxidizing agents in acidic or basic media.

    Reduction: Reducing agents in anhydrous conditions.

Major Products

    Substitution: Corresponding substituted naphthalene derivatives.

    Oxidation: Naphthoquinones.

    Reduction: Naphthalene derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe in studying biological systems due to its aromatic properties.

    Medicine: Potential use in drug development as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene depends on its chemical reactivity. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethyl-naphthalene: A simpler derivative with one bromomethyl group.

    2-Bromomethyl-naphthalene: Another simpler derivative with one bromomethyl group.

    1,2-Dibromomethyl-naphthalene: A compound with two bromomethyl groups on adjacent positions.

Properties

IUPAC Name

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUEDHFRJQSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400473
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54130-90-4
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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